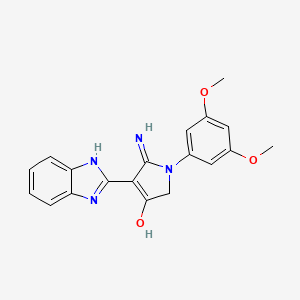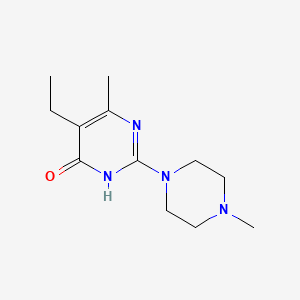![molecular formula C28H28FN5O B3725957 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3725957.png)
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones and indoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazono group, and a piperazino group attached to an indole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Hydrazono Group: The hydrazono group can be introduced by reacting the indole derivative with an appropriate hydrazine derivative, such as 2-fluorophenylhydrazine, under mild conditions.
Attachment of the Piperazino Group: The piperazino group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazono group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the fluorophenyl group may enhance the compound’s binding affinity to biological targets.
Medicine
In medicine, such compounds are of interest for their potential therapeutic properties. They may be investigated for their anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydrazono group may participate in hydrogen bonding. The piperazino group may modulate the compound’s overall conformation, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-2-(2-Chlorophenyl)hydrazono]-1-({4-[(E)-3-phenyl-2-propenyl]piperazino}methyl)-1,3-dihydro-2H-indol-2-one
- 3-[(E)-2-(2-Bromophenyl)hydrazono]-1-({4-[(E)-3-phenyl-2-propenyl]piperazino}methyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
3-[(2-fluorophenyl)diazenyl]-1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O/c29-24-13-5-6-14-25(24)30-31-27-23-12-4-7-15-26(23)34(28(27)35)21-33-19-17-32(18-20-33)16-8-11-22-9-2-1-3-10-22/h1-15,35H,16-21H2/b11-8+,31-30? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLQTRYZZIYEE-KVIPGNKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=C3O)N=NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C4=CC=CC=C4C(=C3O)N=NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3725880.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3725891.png)
![METHYL 4-(2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-6-OXOCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE](/img/structure/B3725906.png)
![METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE](/img/structure/B3725918.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B3725926.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3725931.png)
![4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE](/img/structure/B3725945.png)
![1-[(4-BENZYLPIPERAZINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3725949.png)
![4-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B3725961.png)
![3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B3725962.png)


![N-(3,5-dimethylphenyl)-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725975.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B3725982.png)
